Pentaacetyliopamidol
Pentaacetyliopamidol
Brand Name:
Vulcanchem
CAS No.:
289890-55-7
VCID:
VC21162164
InChI:
InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1
SMILES:
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C
Molecular Formula:
C27H32I3N3O13
Molecular Weight:
987.3 g/mol
Pentaacetyliopamidol
CAS No.: 289890-55-7
Cat. No.: VC21162164
Molecular Formula: C27H32I3N3O13
Molecular Weight: 987.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 289890-55-7 |
|---|---|
| Molecular Formula | C27H32I3N3O13 |
| Molecular Weight | 987.3 g/mol |
| IUPAC Name | [3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate |
| Standard InChI | InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1 |
| Standard InChI Key | HTWGNAGGXTUGOV-NSHDSACASA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C |
| SMILES | CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C |
| Canonical SMILES | CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C |
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